1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
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Overview
Description
1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentafluoropropanone moiety
Preparation Methods
The synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the use of (3-chloro-5-fluorophenyl)methanol as a starting material. The synthetic route includes the following steps:
Halogenation: The (3-chloro-5-fluorophenyl)methanol undergoes halogenation to introduce the fluorine atoms.
Chemical Reactions Analysis
1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The ketone group can be reduced to form alcohols, or oxidized to form carboxylic acids.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can be compared with other similar compounds such as:
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine: This compound has a similar structure but differs in the number of fluorine atoms and the presence of an amine group.
3-Chloro-5-fluorophenylboronic Acid: This compound is used in organic synthesis and has similar halogenated phenyl groups.
The uniqueness of this compound lies in its specific combination of halogen atoms and the pentafluoropropanone moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-5-1-4(2-6(11)3-5)7(17)8(12,13)9(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFRBDLZLFVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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